molecular formula C17H25NO6 B4039663 2,6-Dimethyl-4-(3-phenoxypropyl)morpholine;oxalic acid

2,6-Dimethyl-4-(3-phenoxypropyl)morpholine;oxalic acid

Cat. No.: B4039663
M. Wt: 339.4 g/mol
InChI Key: GLBVJYYOVIRHPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-4-(3-phenoxypropyl)morpholine;oxalic acid: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in organic synthesis.

Biology: In biological research, the compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical assays.

Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It is investigated for its efficacy in treating certain medical conditions, although detailed studies are still ongoing.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4-(3-phenoxypropyl)morpholine typically involves the reaction of 2,6-dimethylmorpholine with 3-phenoxypropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of various substituted morpholine derivatives.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(3-phenoxypropyl)morpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

    2,6-Dimethylmorpholine: A structurally related compound with similar chemical properties.

    3-Phenoxypropylamine: Shares the phenoxypropyl group, making it a comparable compound in terms of reactivity.

Uniqueness: 2,6-Dimethyl-4-(3-phenoxypropyl)morpholine stands out due to the combination of the morpholine ring and the phenoxypropyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

2,6-dimethyl-4-(3-phenoxypropyl)morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.C2H2O4/c1-13-11-16(12-14(2)18-13)9-6-10-17-15-7-4-3-5-8-15;3-1(4)2(5)6/h3-5,7-8,13-14H,6,9-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBVJYYOVIRHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCCOC2=CC=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethyl-4-(3-phenoxypropyl)morpholine;oxalic acid
Reactant of Route 2
Reactant of Route 2
2,6-Dimethyl-4-(3-phenoxypropyl)morpholine;oxalic acid
Reactant of Route 3
Reactant of Route 3
2,6-Dimethyl-4-(3-phenoxypropyl)morpholine;oxalic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2,6-Dimethyl-4-(3-phenoxypropyl)morpholine;oxalic acid
Reactant of Route 5
2,6-Dimethyl-4-(3-phenoxypropyl)morpholine;oxalic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,6-Dimethyl-4-(3-phenoxypropyl)morpholine;oxalic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.